molecular formula C12H15F2NO3S B2363430 N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide CAS No. 1396815-94-3

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide

Cat. No. B2363430
CAS RN: 1396815-94-3
M. Wt: 291.31
InChI Key: AVSJIZBWGZEYHD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the immune system.

Scientific Research Applications

Kinetic and Structural Studies

  • N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide and similar compounds have been studied for their kinetic properties and structural interactions. For example, a study on the decomposition of N-hydroxybenzenesulfonamide in alkaline solution provided insights into the kinetic aspects of similar compounds (Bonner & Ko, 1992).

Anticancer Research

  • Sulfonamide compounds, including derivatives of this compound, have been investigated for their potential as anticancer agents. For instance, a study identified certain sulfonamides as cell cycle inhibitors in cancer cell lines, leading to their advancement into clinical trials (Owa et al., 2002). Another study demonstrated the anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways in tumor cell lines (Gul et al., 2018).

Synthesis and Chemical Reactions

  • Research on this compound has also focused on its synthesis and participation in various chemical reactions. A study on the difluoroaminosulfonylation of styrenes with N,N-difluorobenzenesulfonamide highlighted novel reaction processes (Zhang & Yang, 2021). Similarly, research on the Lewis acid-catalyzed reactions of N-(4-hydroxy-4,4-diarylbut-2-ynyl)-4-methyl-N-prop-2-ynylbenzenesulfonamides revealed new pathways for synthesizing polycyclic compounds (Yao & Shi, 2009).

Carbonic Anhydrase Inhibition

  • The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives has been a significant area of study, relevant to various therapeutic applications. Research has shown that these compounds can act as inhibitors of different isoforms of carbonic anhydrase, which is crucial in understanding their potential therapeutic uses (Pala et al., 2014).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-10-4-3-9(7-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSJIZBWGZEYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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